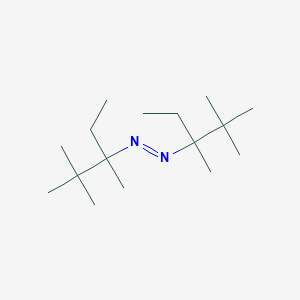
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to two 2,2,3-trimethylpentan-3-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene typically involves the reaction of 2,2,3-trimethylpentan-3-ylamine with a suitable diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common diazotizing agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other diazene compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-ethyl[(3R)-2,2,3-trimethylpentan-3-yl]diazene: Similar structure but with an ethyl group instead of a bis(2,2,3-trimethylpentan-3-yl) group.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Different functional groups but similar carbon skeleton.
Uniqueness
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is unique due to its specific diazene group configuration and the presence of two bulky 2,2,3-trimethylpentan-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52406-58-3 |
|---|---|
Molekularformel |
C16H34N2 |
Molekulargewicht |
254.45 g/mol |
IUPAC-Name |
bis(2,2,3-trimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-11-15(9,13(3,4)5)17-18-16(10,12-2)14(6,7)8/h11-12H2,1-10H3 |
InChI-Schlüssel |
ICFMCRDJNQZFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)(C)C)N=NC(C)(CC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

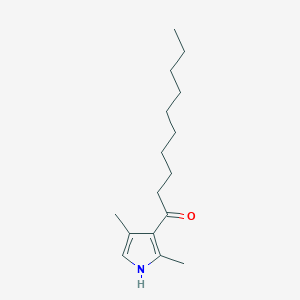
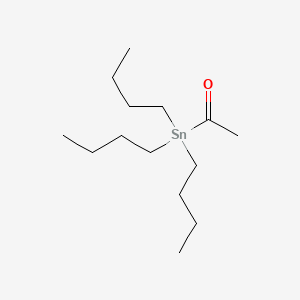
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
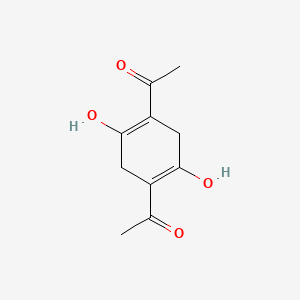
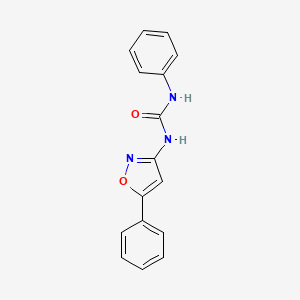
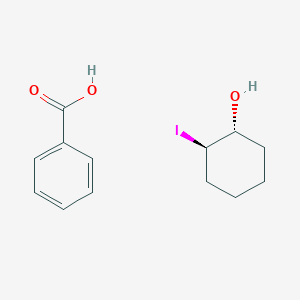
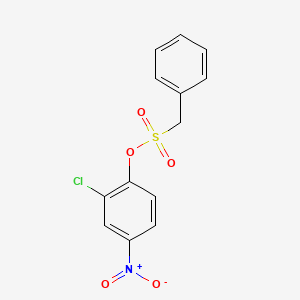
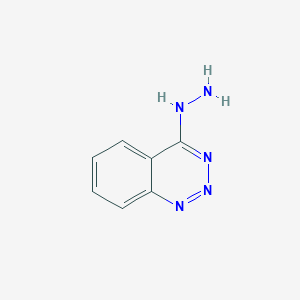
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

